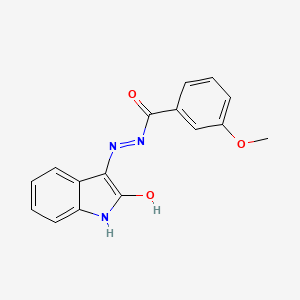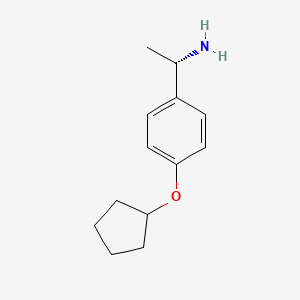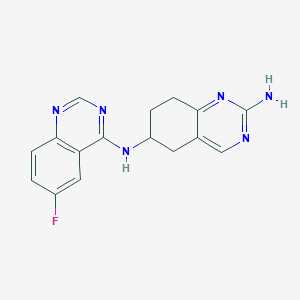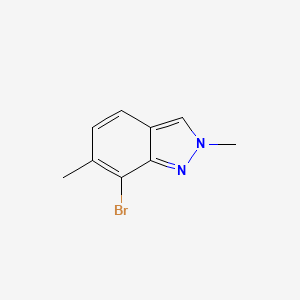
3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline, also known as 3-MBH, is an organic compound that has been studied for its potential applications in synthetic organic chemistry and biochemistry. 3-MBH is a derivative of indoline, a heterocyclic aromatic compound. It is a colorless solid, soluble in polar organic solvents. The compound is used in the synthesis of a variety of organic molecules and is a key intermediate in the synthesis of biologically active molecules, such as some drugs and natural products.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline involves the condensation of 3-methoxybenzoylhydrazine with isatin in the presence of a suitable catalyst.
Starting Materials
3-methoxybenzoylhydrazine, isatin, catalyst
Reaction
Step 1: Dissolve 3-methoxybenzoylhydrazine (1.0 equiv) and isatin (1.0 equiv) in a suitable solvent such as ethanol or methanol., Step 2: Add a suitable catalyst such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA) to the reaction mixture., Step 3: Heat the reaction mixture to reflux for several hours until the reaction is complete., Step 4: Cool the reaction mixture and filter the resulting solid product., Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities., Step 6: Dry the product under vacuum to obtain 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline as a solid.
作用機序
The mechanism of action of 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline is not fully understood. However, it is known that the compound is a nucleophile, which means that it can react with electrophiles, such as protons and other molecules, to form covalent bonds. This reaction is known as nucleophilic substitution.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline are not well understood. However, it has been shown to have antioxidant activity, which suggests that it may have some beneficial effects on health. Additionally, 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline has been shown to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available compound, and it is easy to synthesize. Additionally, it is soluble in polar organic solvents, which makes it easy to use in a variety of experiments. However, 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline is a hazardous compound and should be handled with care.
将来の方向性
There are a variety of potential future directions for research on 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline. One potential direction is to further explore its potential applications in synthetic organic chemistry and biochemistry. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be done to explore its potential for use in drug development and other therapeutic applications.
科学的研究の応用
3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline is used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic molecules, including heterocyclic compounds, peptides, and polymers. It has also been used in the synthesis of biologically active molecules, such as some drugs and natural products. Additionally, 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline has been used in the synthesis of fluorescent probes, which are used in a variety of scientific research applications.
特性
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-11-6-4-5-10(9-11)15(20)19-18-14-12-7-2-3-8-13(12)17-16(14)21/h2-9,17,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAGWGYLHCGIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)




